1,4,8,11-Tetrazacyclotetradecan-5-one
CAS No.: 85828-26-8
Cat. No.: VC8431217
Molecular Formula: C10H22N4O
Molecular Weight: 214.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85828-26-8 |
|---|---|
| Molecular Formula | C10H22N4O |
| Molecular Weight | 214.31 g/mol |
| IUPAC Name | 1,4,8,11-tetrazacyclotetradecan-5-one |
| Standard InChI | InChI=1S/C10H22N4O/c15-10-2-5-13-7-6-11-3-1-4-12-8-9-14-10/h11-13H,1-9H2,(H,14,15) |
| Standard InChI Key | HHCPAKJHIFSCSD-UHFFFAOYSA-N |
| SMILES | C1CNCCNCCC(=O)NCCNC1 |
| Canonical SMILES | C1CNCCNCCC(=O)NCCNC1 |
Introduction
Chemical Identity and Structural Features
The core structure of 1,4,8,11-tetrazacyclotetradecan-5-one consists of a cyclotetradecane backbone with four nitrogen atoms strategically positioned at the 1st, 4th, 8th, and 11th positions, along with a ketone group at the 5th position. The molecular formula is C₁₀H₁₈N₄O, with a molecular weight of 210.28 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,4,8,11-Tetrazacyclotetradecan-5-one | Derived |
| CAS Registry Number | Not explicitly reported | – |
| SMILES | O=C1NCCCNCCCNCCCN1 | Computed |
| InChI Key | Computed from structural analysis | – |
The ketone group introduces a polar moiety, influencing the compound’s solubility and reactivity. Macrocyclic rigidity and nitrogen placement enable selective metal ion coordination, a hallmark of tetraazamacrocycles like cyclam (1,4,8,11-tetraazacyclotetradecane) .
Physicochemical Properties
Computational data from related compounds provide insights into the physicochemical behavior of 1,4,8,11-tetrazacyclotetradecan-5-one:
| Property | Value (Computed) | Relevance |
|---|---|---|
| XLogP3 | -1.2 (estimated) | Indicates moderate hydrophilicity |
| Hydrogen Bond Donors | 4 | Enhances solubility in polar solvents |
| Hydrogen Bond Acceptors | 5 | Facilitates metal coordination |
| Rotatable Bonds | 1 | Suggests conformational flexibility |
The ketone group increases polarity compared to unmodified cyclam, potentially altering solubility in organic solvents. Spectroscopic characterization (e.g., IR) would likely reveal a carbonyl stretch near 1700 cm⁻¹, as seen in analogous ketone-containing macrocycles .
Coordination Chemistry and Applications
Tetraazamacrocycles are renowned for forming stable complexes with transition metals. The ketone in 1,4,8,11-tetrazacyclotetradecan-5-one may act as an additional binding site or modulate electronic properties. Key findings from related complexes include:
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Iron complexes: cis- and trans-[Fe(cyclam)Cl₂]⁺ exhibit distinct spin states (high vs. low spin) and redox behavior, influenced by ligand geometry .
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Electrochemical activity: Cyclic voltammetry of iron-cyclam derivatives reveals reversible redox processes, relevant to catalytic applications .
Potential applications of 1,4,8,11-tetrazacyclotetradecan-5-one derivatives include:
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Catalysis: As ligands for oxidation-reduction reactions.
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Medical imaging: Macrocyclic complexes with gadolinium or manganese for MRI contrast agents.
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Environmental remediation: Metal ion sequestration from wastewater.
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